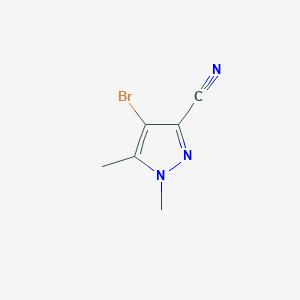

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile

Descripción general

Descripción

“4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile” is a chemical compound that is used as a pharmaceutical intermediate . It is a heteroaryl halide and a pyrazole derivative .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A variety of synthesis methods and synthetic analogues have been reported over the years . The synthesis of this compound involves the use of stoichiometric amounts of the reactants, an ecofriendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst .Molecular Structure Analysis

The molecular structure of “4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile” is characterized by the formula C5H7BrN2 . A comprehensive understanding of the molecular structure was gained through spectroscopic, thermal, and X-ray crystallographic analyses .Chemical Reactions Analysis

Pyrazole derivatives are known to exhibit a wide range of chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis

The molecular weight of “4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile” is 175.03 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile serves as a foundational compound in the synthesis of various heterocyclic compounds. Metwally et al. (2016) explored its reactions to synthesize derivatives with potential anticancer activity. Notably, the reactions with phenyl isothiocyanate, ethyl bromoacetate, and phenacyl bromides led to the creation of thiazole and oxathiepine-6-carbonitriles. Additionally, the compound interacted with aryldiazonium chlorides to produce 2-(arylhydrazono) derivatives. This study signifies the compound's versatility in synthesizing structures with potential medicinal applications, particularly in anticancer research (Metwally, Abdelrazek, & Eldaly, 2016).

Heterocyclic Chemistry and Tautomerism

The compound also contributes to studies in heterocyclic chemistry and tautomerism. Research by Guard and Steel (2001) focused on the structure elucidation of products formed from reactions involving similar pyrazole derivatives. Their work involved X-ray crystallography to determine the structure of complex heterocyclic compounds, highlighting the compound's role in understanding the nuanced chemistry of heterocycles (Guard & Steel, 2001).

Synthesis of Heterocycles with Antiviral Properties

The compound is pivotal in synthesizing heterocycles with potential antiviral properties. A study conducted by Shamroukh et al. (2007) utilized it to prepare novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1). The synthesis process and the compound's role in creating structures with potential therapeutic applications against viral infections underscore its significance in antiviral research (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).

Antitumor Activity and Drug Design

In addition, it serves as a crucial building block in the design and synthesis of compounds with potential antitumor properties. Farag et al. (2010) conducted a study focusing on the synthesis of pyrazole-based heterocycles, assessing their antitumor properties. The research underscores the compound's utility in creating new structures that could potentially contribute to cancer treatment (Farag, Ali, El-Debss, Mayhoub, Amr, Abdel-Hafez, & Abdulla, 2010).

Mecanismo De Acción

Target of Action

The primary targets of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .

Mode of Action

The mode of action of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile As a pyrazole derivative, it may interact with various biological targets, leading to changes in cellular processes

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .

Result of Action

The molecular and cellular effects of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile Given the diverse biological activities of pyrazole derivatives, this compound could potentially have a wide range of effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable it is in various environments .

Safety and Hazards

Direcciones Futuras

The future directions for “4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and pharmacological properties. There is also potential for further investigation into their safety and hazards, as well as their physical and chemical properties .

Propiedades

IUPAC Name |

4-bromo-1,5-dimethylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c1-4-6(7)5(3-8)9-10(4)2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTIUMYSFBCCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2589583.png)

![2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2589584.png)

![1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2589586.png)

![N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide](/img/structure/B2589587.png)

![5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2589589.png)

![Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2589595.png)

![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate](/img/structure/B2589597.png)

![3-[(3Ar,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2589602.png)

![5-((4-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589604.png)